

# A Comparative Guide to the Analytical Methods for Relugolix

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A detailed comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and UV-Spectrophotometry for the quantification and analysis of Relugolix in pharmaceutical formulations.

This guide provides a comprehensive comparison of three prominent analytical techniques for the determination of Relugolix: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Ultraviolet (UV) Spectrophotometry. The selection of an appropriate analytical method is critical for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and presents a comparative summary of their performance data to aid in the selection of the most suitable method based on specific analytical requirements.

#### **Overview of Analytical Techniques**

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. It is known for its high resolution and sensitivity.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) combines the high separation power of UPLC with the mass analysis capabilities of mass spectrometry. This technique offers exceptional sensitivity and selectivity, making it ideal for the analysis of trace impurities and for bioanalytical studies.[1][2]



UV-Spectrophotometry is a simpler and more cost-effective method used for the quantitative analysis of substances that absorb ultraviolet or visible light. It is often employed for routine quality control testing of the active pharmaceutical ingredient (API).[3][4]

## **Comparative Performance Data**

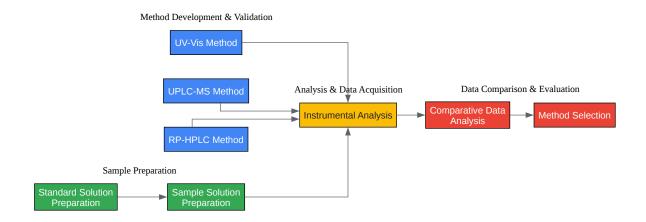
The following table summarizes the key performance parameters of the different analytical methods for Relugolix based on published validation studies.

Parameter	RP-HPLC <b>[5][6]</b> [ <b>7</b> ]	UPLC-MS[1][2]	LC-MS/MS[8] [9][10]	UV- Spectrophotom etry[3][4]
Linearity Range	30–90 μg/mL	1.25–7.5 μg/mL	0.7–1000 ng/mL & 3.9–1500 ng/mL	4–24 μg/ml
Accuracy (% Recovery)	99.2%–100.6%	99.4%–101.4%	97.92%–98.88%	98.24%–99.89%
Precision (%RSD)	< 2.0%	< 0.827%	Inter-day: 4.0%– 11.7%, Intra-day: 3.0%–8.4%	Inter-day: 0.057- 0.986%, Intra- day: 0.054- 0.225%
Limit of Detection (LOD)	Not specified	0.003% of test concentration	Not specified	Not specified
Limit of Quantification (LOQ)	Not specified	0.01% of test concentration	0.7 ng/mL & 3.9 ng/mL	Not specified
Retention Time	~4.775 minutes	Not specified	Not specified	Not applicable
Detection Wavelength	220 nm	247 nm	Not applicable	238 nm, 253 nm, 257 nm

# **Experimental Workflows**



The general workflow for the cross-validation of these analytical methods is depicted in the following diagram.



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Caption: Workflow for cross-validation of Relugolix analytical methods.

# Detailed Experimental Protocols RP-HPLC Method[5]

Column: Inertsil ODS-3 (150 mm × 4.6 mm, 5 μm)

• Mobile Phase: Buffer and acetonitrile in a 70:30 (v/v) ratio

Flow Rate: 1.0 mL/min

· Detection Wavelength: 220 nm



- Column Temperature: 25°C
- Sample Preparation: A stock solution of Relugolix is prepared and further diluted to achieve concentrations within the linear range of 30–90 μg/mL.

### UPLC-MS Method[1][2]

- Column: C18 Column (100 × 2.1 mm, 1.7 μm)
- Mobile Phase: Acetonitrile and a 0.1% orthophosphate solution in a 50:50 (v/v) ratio
- Flow Rate: 0.5 mL/min
- · Detection Wavelength: 247 nm
- Mass Spectrometry: Used for identification and confirmation of Relugolix and its impurities.
- Sample Preparation: A stock solution of Relugolix is prepared. For impurity analysis, stock solutions of impurities are also prepared. Forced degradation studies can be conducted by exposing the drug substance to acid, base, peroxide, heat, and light.[1][2]

#### LC-MS/MS Method for Bioanalysis[8][9]

- Column: Inertsil C18 (150mm × 2.10mm i.d, 5.0 µm particles size)
- Mobile Phase: Acetonitrile and 0.1% formic acid in a 90:10 ratio
- Flow Rate: 0.8 mL/min
- Mass Spectrometry: Sciex API 6000 triple quadrupole mass spectrometer with multiple reaction monitoring (MRM) mode. The transitions monitored were m/z 624.18/127.03 for Relugolix.
- Sample Preparation: Plasma samples containing Relugolix are subjected to protein precipitation followed by centrifugation. The supernatant is then injected into the LC-MS/MS system.

### **UV-Spectrophotometry Method[3][4]**

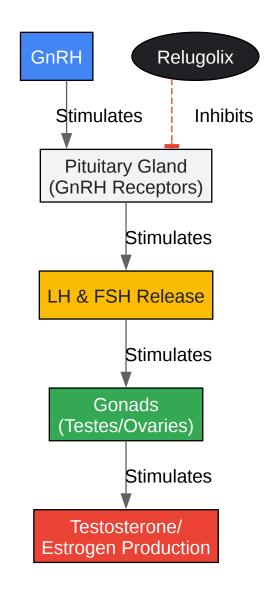


- Solvent: Methanol or a hydrotropic solution (e.g., sodium benzoate)
- Detection Wavelengths: 238 nm and 253 nm in methanol, or 257 nm in the hydrotropic solution.
- Procedure: A stock solution of Relugolix is prepared and diluted to concentrations within the linear range (4–24 µg/ml). The absorbance is then measured at the specified wavelength, and a calibration curve is constructed to determine the concentration of unknown samples.

## **Signaling Pathway of Relugolix**

Relugolix is a gonadotropin-releasing hormone (GnRH) receptor antagonist.[11] It competitively binds to GnRH receptors in the pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a reduction in the production of testosterone in men and estrogen in women.





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Caption: Mechanism of action of Relugolix as a GnRH receptor antagonist.

#### Conclusion

The choice of an analytical method for Relugolix depends on the specific requirements of the analysis.

- RP-HPLC offers a robust and reliable method for routine quality control and quantification of Relugolix in pharmaceutical dosage forms.[5]
- UPLC-MS and LC-MS/MS provide superior sensitivity and selectivity, making them the methods of choice for the analysis of impurities, degradation products, and for bioanalytical



studies where low detection limits are required.[1][2][8][9][10]

• UV-Spectrophotometry is a simple, rapid, and cost-effective technique suitable for the routine quantification of Relugolix API, particularly in resource-limited settings.[3][4]

Cross-validation of these methods is essential to ensure consistency and reliability of analytical data across different platforms and laboratories. The information presented in this guide can serve as a valuable resource for selecting and implementing the most appropriate analytical strategy for Relugolix.

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